Bienvenue dans la boutique en ligne BenchChem!

P18IN003

Stem Cell Biology Hematopoiesis Chemical Biology

P18IN003 is a selective p18INK4C inhibitor validated for ex vivo HSC expansion with proven in vivo engraftment (75%) and CAFC assay efficacy (3.26x). Its unique imidazol-2-one scaffold offers a distinct reference point for SAR studies compared to more potent analogs like NSC23005. Ensure experimental reproducibility with this functionally characterized tool compound. For research use only.

Molecular Formula C17H16N2O3
Molecular Weight 296.32 g/mol
CAS No. 71727-40-7
Cat. No. B1678136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameP18IN003
CAS71727-40-7
SynonymsP18IN003;  P18IN 003;  P18IN-003
Molecular FormulaC17H16N2O3
Molecular Weight296.32 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(NC(=O)N2)C3=CC=C(C=C3)OC
InChIInChI=1S/C17H16N2O3/c1-21-13-7-3-11(4-8-13)15-16(19-17(20)18-15)12-5-9-14(22-2)10-6-12/h3-10H,1-2H3,(H2,18,19,20)
InChIKeyJOTSGKDUQMLZLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

P18IN003 (CAS 71727-40-7) for Hematopoietic Stem Cell Expansion: p18INK4C Inhibitor Overview


P18IN003 (CAS: 71727-40-7; Chemical Name: 4,5-Bis(4-methoxyphenyl)-1,3-dihydroimidazol-2-one) is a small-molecule inhibitor of the p18INK4C (CDKN2C) protein, a member of the INK4 family of cyclin-dependent kinase inhibitors . P18IN003 is a selective inhibitor that specifically blocks the biological activity of the p18 protein [1]. Its primary research application is the ex vivo expansion of hematopoietic stem cells (HSCs) for stem cell biology and regenerative medicine . P18IN003 has been shown in long-term culture assays to sustain HSC function and promote hematopoietic reconstitution in vivo .

Why P18IN003 Cannot Be Substituted with Other p18INK4C Inhibitors for HSC Expansion


The p18INK4C inhibitor class is chemically diverse, with distinct molecular scaffolds (e.g., imidazol-2-one, sulfamoyl benzoate, benzoxazole, butylamino-ethanone) that result in significant differences in potency, mechanism of action, and downstream biological outcomes [1]. Substituting P18IN003 with a more potent analog like NSC23005 (ED50=5.21 nM) [2] or XIE18-6 (ED50=105.5 nM) will alter experimental outcomes due to differences in target engagement, off-target effects, and in vivo performance. P18IN003 has demonstrated in vivo efficacy (75% engraftment) , a functional benchmark not universally reported for other p18 inhibitors. Generic substitution without validation of functional equivalence compromises reproducibility and the interpretability of HSC expansion studies.

P18IN003: Quantitative Evidence for Scientific Differentiation in HSC Expansion


P18IN003 vs. Other p18INK4C Inhibitors: Chemical Scaffold and Molecular Target Engagement

P18IN003 belongs to a distinct chemical class, 4,5-bis(4-methoxyphenyl)-1,3-dihydroimidazol-2-one, which differentiates it from other p18INK4C inhibitors . This scaffold is unique among p18INK4C inhibitors, which include sulfamoyl benzoates (e.g., NSC23005) [1], benzoxazoles (e.g., P18IN011) [2], and butylamino-ethanones (e.g., P18IN005) . The molecular target is p18INK4C protein; P18IN003 acts as a selective inhibitor, while the exact binding mode (direct vs. allosteric) remains to be fully elucidated. This structural differentiation is critical for researchers investigating structure-activity relationships (SAR) within the INK4 family [3].

Stem Cell Biology Hematopoiesis Chemical Biology

P18IN003 vs. XIE18-6 and NSC23005: Comparative Potency for HSC Expansion

P18IN003 promotes HSC expansion with an IC₅₀ of 6.12 μM in biochemical assays . This potency is significantly lower than that of other p18INK4C inhibitors. For instance, XIE18-6 has a reported ED₅₀ of 105.5 nM for promoting HSC expansion , and NSC23005 (Compound 40) is a highly potent p18 inhibitor with an ED₅₀ of 5.21 nM [1]. This difference in potency (approximately 6,120 nM for P18IN003 vs. 5.21 nM for NSC23005) represents a >1,000-fold difference in activity. The lower potency of P18IN003 may offer a unique advantage in experimental systems where a more graded or less pronounced inhibition of the p18INK4C pathway is desired.

Hematopoietic Stem Cells Ex Vivo Expansion Pharmacology

P18IN003 vs. P18IN011: Comparative Effect on Cobblestone Area-Forming Cell (CAFC) Frequency

P18IN003 treatment at 20 μM in bone marrow nucleated cell (BMNC) cultures increased the frequency of cobblestone-area forming cells (CAFCs) by approximately 3.26-fold compared to controls at day 35 . This measure of functional HSC activity can be compared to P18IN011, a benzoxazole-based p18INK4C inhibitor, which has been shown to increase long-term HSC repopulating ability by approximately 4.2-fold [1]. While both compounds enhance HSC function, P18IN003 provides a quantitatively defined (3.26-fold) increase in CAFC frequency, offering a specific, reproducible benchmark for experimental design.

Hematopoietic Stem Cells Colony-Forming Assays Long-Term Culture

P18IN003: In Vivo Engraftment Efficacy Compared to Untreated Controls

P18IN003 treatment in long-term culture assays resulted in successful engraftment in 75% of recipient mice, demonstrating its ability to sustain HSC function and promote hematopoietic reconstitution in vivo . This is a critical functional endpoint that validates the quality of ex vivo expanded HSCs. For comparison, while other p18 inhibitors like XIE18-6 and NSC23005 have been shown to promote HSC expansion in vitro, direct in vivo engraftment data from long-term culture with these compounds is less readily available in vendor technical data [1]. The 75% engraftment rate provides a quantitative benchmark for the in vivo functional capacity of P18IN003-expanded HSCs.

In Vivo Model Engraftment Hematopoietic Reconstitution

P18IN003: Validated Application Scenarios for Scientific and Procurement Decisions


Ex Vivo Expansion of Murine and Human Hematopoietic Stem Cells (HSCs)

P18IN003 is directly validated for the ex vivo expansion of HSCs . It has been shown to significantly increase the frequency of functional HSCs, as measured by cobblestone-area forming cell (CAFC) assays, with a 3.26-fold increase observed at 20 μM in BMNC cultures . This makes it a suitable tool for studies requiring an increased pool of HSCs for downstream applications such as transplantation, gene editing, or mechanistic studies of self-renewal. The compound is particularly useful for investigating the role of the p18INK4C/CDK4/6 pathway in regulating HSC quiescence and proliferation .

In Vivo Models of Hematopoietic Reconstitution and Engraftment

P18IN003 has demonstrated in vivo efficacy, with 75% of recipient mice showing successful engraftment after receiving P18IN003-expanded HSCs in long-term culture . This application scenario is critical for studies investigating bone marrow transplantation, hematopoietic recovery after myeloablation, and the functional assessment of ex vivo expanded stem cell grafts. The compound provides a validated tool to improve engraftment outcomes in preclinical transplantation models .

Structure-Activity Relationship (SAR) Studies for INK4 Family Inhibitors

P18IN003 is distinguished by its unique imidazol-2-one scaffold, which sets it apart from other p18INK4C inhibitors such as the sulfamoyl benzoate XIE18-6, the benzoxazole P18IN011, and the butylamino-ethanone P18IN005 [1]. Its moderate potency (IC₅₀ = 6.12 μM) compared to high-potency analogs like NSC23005 (ED₅₀ = 5.21 nM) makes it a valuable reference compound for SAR studies [2]. Researchers can use P18IN003 to investigate how variations in the core scaffold affect target binding, cellular potency, and in vivo efficacy within the p18INK4C inhibitor class.

Investigating the p18INK4C/CDK4/6/Rb Axis in Cell Cycle Regulation

P18IN003 functions as a selective inhibitor of p18INK4C, a protein that negatively regulates the cell cycle by binding to and inhibiting CDK4/6, thereby maintaining the retinoblastoma protein (Rb) in a hypophosphorylated state . By inhibiting p18INK4C, P18IN003 releases this brake, promoting cell cycle progression . This makes it a precise tool for dissecting the p18INK4C/CDK4/6/Rb signaling axis in HSCs and other cell types where p18INK4C plays a regulatory role. The compound's selectivity for p18INK4C over other INK4 family members, while not fully characterized, supports its use in pathway-specific studies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for P18IN003

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.